molecular formula C17H26N4O3 B5434761 1-(butoxyacetyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide

1-(butoxyacetyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide

Cat. No. B5434761
M. Wt: 334.4 g/mol
InChI Key: ZQFBMQMAXFIXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(butoxyacetyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is also known by its chemical name, BPPC, and is used mainly for scientific research purposes.

Mechanism of Action

The mechanism of action of BPPC is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. BPPC has been found to increase the levels of dopamine and serotonin in the brain, which may account for its therapeutic effects.
Biochemical and Physiological Effects:
BPPC has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and to have anticonvulsant properties. BPPC has also been found to improve cognitive function and to protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

BPPC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. BPPC is also stable and can be stored for long periods of time. However, there are also limitations to its use. BPPC is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of BPPC is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on BPPC. One area of interest is the development of new therapeutic applications for BPPC. Another area of interest is the elucidation of the mechanism of action of BPPC. This could lead to the development of new drugs that target the same pathways as BPPC. Additionally, research on BPPC could lead to the development of new drugs for the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of BPPC involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are piperazine and 3-pyridinemethanol. The first step involves the protection of the amino group of piperazine with a butoxyacetyl group. This is followed by the reaction of the protected piperazine with 3-pyridinemethanol to form the final product, BPPC.

Scientific Research Applications

BPPC has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. BPPC has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(2-butoxyacetyl)-N-(pyridin-3-ylmethyl)piperazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-2-3-9-24-13-16(22)21-8-7-19-12-15(21)17(23)20-11-14-5-4-6-18-10-14/h4-6,10,15,19H,2-3,7-9,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFBMQMAXFIXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(=O)N1CCNCC1C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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